4-Amino-1-naphthalenecarbonitrile
Overview
Description
4-Amino-1-naphthalenecarbonitrile is an organic compound with the molecular formula C₁₁H₈N₂. It is also known by other names such as 1-Amino-4-cyano naphthalene and 4-aminonaphthalene-1-carbonitrile . This compound is characterized by the presence of an amino group and a cyano group attached to a naphthalene ring, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
The primary target of 4-Amino-1-naphthalenecarbonitrile is the Ras protein . Specifically, it interacts with the cysteine residue at the carboxylate terminal tetrapeptide CAAX of the Ras protein .
Mode of Action
This compound acts by catalyzing the farnesylation of the cysteine residue at the carboxylate terminal tetrapeptide CAAX of the Ras protein . This lipid modification is necessary for the regulatory function of both normal and oncogenic Ras .
Biochemical Pathways
The biochemical pathway affected by this compound is the farnesylation pathway . Farnesylation is a type of lipid modification that is necessary for the regulatory function of both normal and oncogenic Ras . The downstream effects of this modification include changes in protein-protein interactions and protein localization, which can have significant impacts on cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the farnesylation of the Ras protein . By modifying the Ras protein, this compound can influence various cellular processes, potentially leading to changes in cell growth, differentiation, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-1-naphthalenecarbonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 4-nitro-1-naphthalenecarbonitrile with reducing agents such as iron powder and hydrochloric acid, which reduces the nitro group to an amino group . Another method includes the hydrolysis of this compound to yield 4-amino-1-naphthoic acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reduction reactions using catalytic hydrogenation. This method ensures high yields and purity of the final product. The reaction conditions typically include elevated temperatures and pressures, along with the use of catalysts such as palladium on carbon.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-naphthalenecarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of naphthalene.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted naphthalene derivatives, depending on the reagents used.
Scientific Research Applications
4-Amino-1-naphthalenecarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Research on its derivatives has shown potential in developing pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-2-naphthalenecarbonitrile
- 2-Amino-1-naphthalenecarbonitrile
- 4-Amino-2-naphthalenecarbonitrile
Uniqueness
4-Amino-1-naphthalenecarbonitrile is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical reactivity and biological activity. Compared to its isomers, it exhibits different physical properties and reactivity profiles, making it suitable for specialized applications in organic synthesis and research .
Properties
IUPAC Name |
4-aminonaphthalene-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSIZUFVMKYWGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207434 | |
Record name | 1-Naphthalenecarbonitrile, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58728-64-6 | |
Record name | 4-Amino-1-naphthalenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58728-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-1-naphthalenecarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058728646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenecarbonitrile, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminonaphthalene-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.811 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-1-NAPHTHALENECARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B66LVG7MQ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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